molecular formula C8H8ClF4N B1441621 (2-Fluoro-6-(trifluoromethyl)phenyl)methanamine hydrochloride CAS No. 643088-07-7

(2-Fluoro-6-(trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No.: B1441621
CAS No.: 643088-07-7
M. Wt: 229.6 g/mol
InChI Key: YSYBSZNUTHPMGA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H7F4N.ClH/c9-7-3-1-2-6(5(7)4-13)8(10,11)12;/h1-3H,4,13H2;1H . This indicates that the compound consists of a phenyl ring with a fluorine atom and a trifluoromethyl group attached, along with a methanamine group.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 229.6 .

Scientific Research Applications

Synthesis and Chemical Analysis

  • A practical synthesis process involving hydrogenation and N-alkylation techniques has been developed for compounds related to "(2-Fluoro-6-(trifluoromethyl)phenyl)methanamine hydrochloride," highlighting its utility in creating complex chemical structures (Vaid et al., 2012).
  • Selectfluor and deoxo-fluor-mediated rearrangements demonstrate the compound's potential in stereoselective syntheses of novel molecular structures, showcasing its versatility in organic synthesis (Krow et al., 2004).

Materials Science

  • Novel fluorinated polyimides derived from aromatic diamines, including "this compound," exhibit outstanding thermal stability, mechanical properties, and solubility in polar organic solvents, indicating their potential in high-performance material applications (Yin et al., 2005).
  • In the realm of optical materials, synthesized poly(arylene ether)s based on fluorinated monomers demonstrate high glass-transition temperatures, organosolubility, and excellent optical transparency, suggesting their applicability in advanced optical devices (Huang et al., 2007).

Chemical Detection and Analysis

  • The compound's derivates have been applied in the development of sensors for anions in aqueous solutions, demonstrating the potential for environmental monitoring and chemical analysis (Zhang et al., 2019).
  • It also plays a role in analytical chemistry, as shown in the synthesis of crystalline fluoro-functionalized imines, which were analyzed for their molecular structure and potential applications in nonlinear optical (NLO) devices (Ashfaq et al., 2022).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

[2-fluoro-6-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N.ClH/c9-7-3-1-2-6(5(7)4-13)8(10,11)12;/h1-3H,4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYBSZNUTHPMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695960
Record name 1-[2-Fluoro-6-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643088-07-7
Record name 1-[2-Fluoro-6-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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